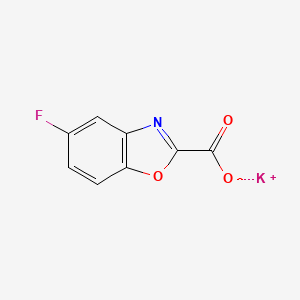

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

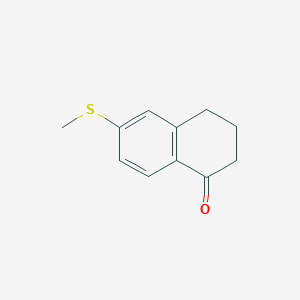

Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C8H3FKNO3 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. One approach involves the reaction of 2-aminophenol with aldehydes under different reaction conditions and catalysts . Another method involves the use of elemental sulfur promoting the synthesis of benzoxazole derivatives .Molecular Structure Analysis

The molecular structure of Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate consists of a benzoxazole ring, which is a bicyclic planar molecule, attached to a carboxylate group . The benzoxazole ring contains a nitrogen atom and an oxygen atom, and the carboxylate group contains a potassium atom .Chemical Reactions Analysis

Benzoxazole derivatives, including Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate, can undergo various chemical reactions. For instance, they can react with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Physical And Chemical Properties Analysis

The average mass of Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate is 219.211 Da and its monoisotopic mass is 218.973404 Da .Applications De Recherche Scientifique

- Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate has been studied for its anticancer properties. Fluorinated heterocycles, including benzoxazoles, play a crucial role in drug development. Approximately 20% of marketed anticancer drugs and antibiotics contain fluorine atoms . Researchers have explored the in vivo and in vitro anticancer activities of these compounds. Some fluorinated heterocycles exhibit comparable or even superior potency to reference drugs. Additionally, their reduced cytotoxicity in non-cancerous cell lines enhances their safety index.

- Derivatives of benzoxazole, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have shown anti-inflammatory and analgesic effects . Investigating similar properties for potassium 5-fluoro-1,3-benzoxazole-2-carboxylate could be valuable.

- Researchers have explored synthetic strategies for benzoxazoles using various catalysts. For instance, a magnetic solid acid nanocatalyst was introduced for benzoxazole synthesis, achieving high yields . Investigating the role of potassium 5-fluoro-1,3-benzoxazole-2-carboxylate in such reactions could provide insights.

- Understanding how different substituents affect the compound’s biological activities is crucial. SAR studies have highlighted the impact of electron-donating or electron-withdrawing groups on anticancer and antimicrobial properties .

Anticancer Activity

Anti-Inflammatory and Analgesic Properties

Synthetic Strategies and Catalysts

Structure-Activity Relationship (SAR) Studies

Mécanisme D'action

While the specific mechanism of action for Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate is not mentioned in the search results, benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . There is an increased demand to develop newer antimicrobial agents and chemotherapeutics to treat cancer . Therefore, the study and development of benzoxazole derivatives, including Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate, could be a promising area of research in the future.

Propriétés

IUPAC Name |

potassium;5-fluoro-1,3-benzoxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3.K/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOKZJBOBXAWDI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FKNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-fluorobenzo[D]oxazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[(4-ethylphenyl)amino]acetamide](/img/structure/B2448321.png)

![1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2448322.png)

![(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide](/img/structure/B2448323.png)

![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2448338.png)

![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2448344.png)